molecular formula C19H20N2O5S B10968673 4-{[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]amino}-4-oxobutanoic acid

4-{[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]amino}-4-oxobutanoic acid

Cat. No.: B10968673
M. Wt: 388.4 g/mol
InChI Key: BXESGTWWZLOXHR-UHFFFAOYSA-N
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Description

4-{[4-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]amino}-4-oxobutanoic acid is a complex organic compound featuring a dihydroisoquinoline moiety linked to a sulfonyl group, which is further connected to a phenyl ring and an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]amino}-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the dihydroisoquinoline core, which can be synthesized via the Pictet-Spengler reaction. This involves the condensation of an arylamine with an aldehyde, followed by cyclization.

Next, the sulfonylation of the dihydroisoquinoline is achieved using sulfonyl chlorides under basic conditions. The phenyl ring is then introduced through a nucleophilic aromatic substitution reaction. Finally, the amino acid derivative is attached via amide bond formation using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This might include the use of continuous flow reactors for better control over reaction conditions and yields, as well as the development of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The dihydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting pharmacological properties, such as enzyme inhibition or receptor modulation, making them candidates for drug discovery and development.

Medicine

In medicine, the compound’s potential bioactivity could be harnessed for therapeutic purposes, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

Industry

In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its structural versatility and potential for functionalization.

Mechanism of Action

The mechanism by which 4-{[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]amino}-4-oxobutanoic acid exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity through binding interactions. The sulfonyl and amino acid moieties could play crucial roles in these interactions, influencing the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-{[4-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]amino}-4-oxobutanoic acid analogs: Compounds with slight modifications in the dihydroisoquinoline or phenyl ring structures.

    Isoquinoline derivatives: Compounds like isoquinoline-1-sulfonyl chloride.

    Amino acid derivatives: Compounds like N-(4-sulfamoylphenyl)glycine.

Uniqueness

What sets this compound apart is its combination of a dihydroisoquinoline core with a sulfonyl group and an amino acid derivative

Properties

Molecular Formula

C19H20N2O5S

Molecular Weight

388.4 g/mol

IUPAC Name

4-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)anilino]-4-oxobutanoic acid

InChI

InChI=1S/C19H20N2O5S/c22-18(9-10-19(23)24)20-16-5-7-17(8-6-16)27(25,26)21-12-11-14-3-1-2-4-15(14)13-21/h1-8H,9-13H2,(H,20,22)(H,23,24)

InChI Key

BXESGTWWZLOXHR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CCC(=O)O

Origin of Product

United States

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